![molecular formula C18H19ClN4O3 B5636105 1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(2-pyrazinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5636105.png)
1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(2-pyrazinyl)ethyl]-3-pyrrolidinecarboxamide
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Overview
Description
Synthesis Analysis
Synthetic methodologies for compounds similar to "1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(2-pyrazinyl)ethyl]-3-pyrrolidinecarboxamide" involve multistep reactions including condensation, nucleophilic substitution, and cyclization processes. For instance, compounds with pyrrolidine and pyrazole moieties are synthesized through reactions involving intermediates such as carboxylic acids and chlorides, utilizing reagents like hydrazine hydrate for cyclization to form pyrazole rings and subsequent modifications to introduce specific functional groups (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Molecular Structure Analysis
The molecular structure of compounds akin to the one is characterized by X-ray crystallography, revealing details such as bond lengths, angles, and overall conformation. The presence of methoxy and chloro substituents influences the electronic distribution and molecular geometry, potentially affecting the compound's reactivity and interaction with biological targets. Crystallographic analysis of related compounds provides insights into their conformation and stabilization mechanisms via hydrogen bonding and π-π interactions (Banerjee et al., 2002).
Chemical Reactions and Properties
Chemical properties of such compounds include reactivity towards nucleophiles and electrophiles, influenced by the presence of functional groups such as carboxamide and methoxy. The pyrrolidine ring introduces stereochemical considerations, affecting the compound’s reactivity and potential for forming stereoselective reactions. For example, asymmetric acylation and reduction reactions can be utilized to introduce chirality or modify the compound's stereochemistry (Ito, Katsuki*, & Yamaguchi, 1984).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline form can be influenced by the compound's molecular structure and substituents. Polymorphism, observed in similar compounds, can affect the compound's physical properties and stability, crucial for its practical applications and formulation (Yanagi et al., 2000).
properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-5-oxo-N-(2-pyrazin-2-ylethyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3/c1-26-16-3-2-14(9-15(16)19)23-11-12(8-17(23)24)18(25)22-5-4-13-10-20-6-7-21-13/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMFFDMTPLSOOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCC3=NC=CN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(2-pyrazinyl)ethyl]-3-pyrrolidinecarboxamide |
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